

Application Notes and Protocols: XD23 in Xenograft Mouse Models

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Compound of Interest

Compound Name: XD23

Cat. No.: B15621935

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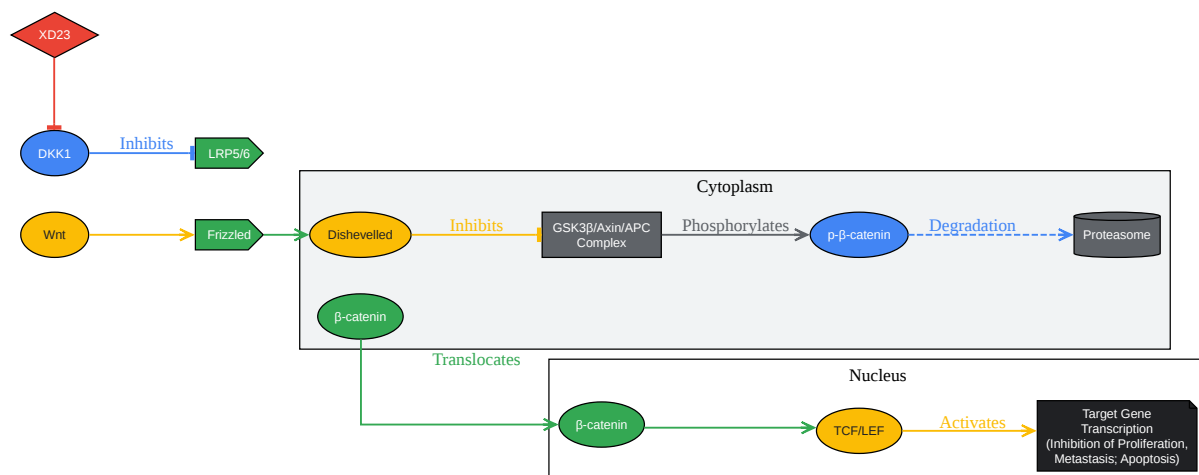
For Researchers, Scientists, and Drug Development Professionals

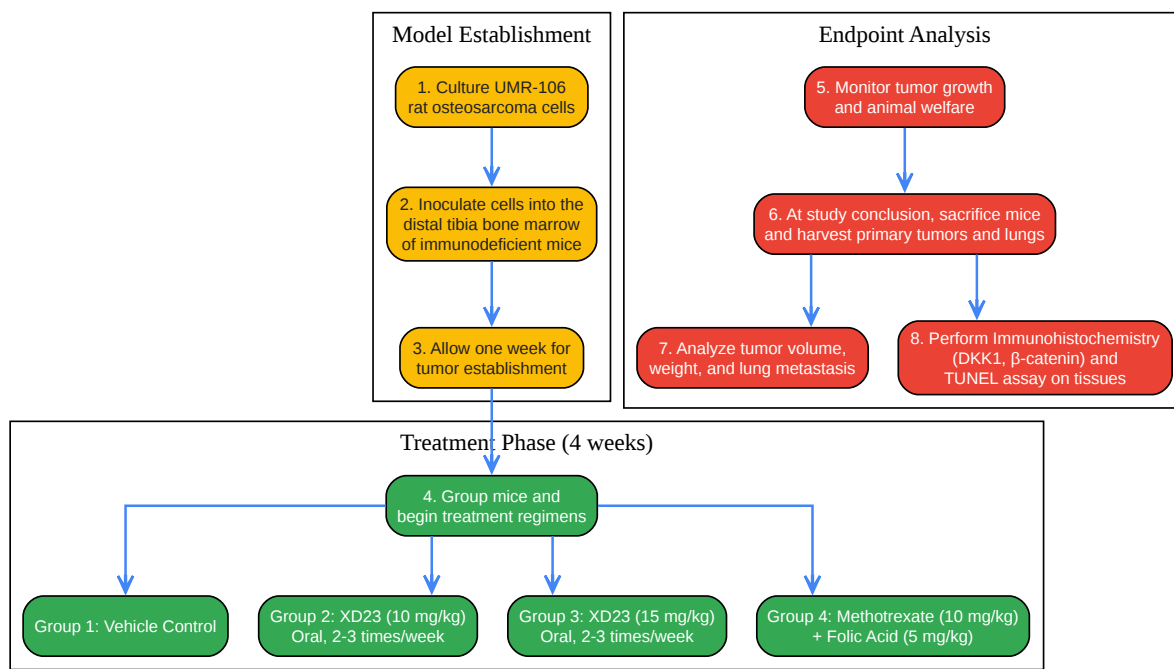
Introduction

XD23 is an experimental small molecule inhibitor showing significant promise in preclinical studies for the treatment of osteosarcoma.[1][2][3] It functions by downregulating Dickkopf-1 (DKK1), a known antagonist of the Wnt signaling pathway.[1][2][3] This mode of action leads to the activation of the canonical Wnt/ β -catenin signaling pathway, which in turn inhibits osteosarcoma proliferation, metastasis, and bone destruction, while promoting apoptosis.[1][2][3] These application notes provide detailed protocols for the use of **XD23** in an orthotopic xenograft mouse model of osteosarcoma, based on published preclinical data.

Mechanism of Action

XD23's primary mechanism of action is the suppression of DKK1 expression.[1][2] DKK1 negatively regulates the Wnt/ β -catenin pathway by binding to the LRP5/6 co-receptor, preventing Wnt ligands from activating the pathway and leading to the degradation of β -catenin.[4][5][6] By inhibiting DKK1, **XD23** allows for the stabilization and nuclear translocation of β -catenin, leading to the transcription of Wnt target genes that regulate cell proliferation, differentiation, and survival.





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References

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